molecular formula C8H9BO3 B14885436 (2-Formyl-6-methylphenyl)boronic acid

(2-Formyl-6-methylphenyl)boronic acid

Cat. No.: B14885436
M. Wt: 163.97 g/mol
InChI Key: RQLUECXOORUZKX-UHFFFAOYSA-N
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Description

(2-Formyl-6-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and one carbon-based substituent. This particular compound features a formyl group (–CHO) and a methyl group (–CH₃) attached to a phenyl ring, which is further bonded to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Formyl-6-methylphenyl)boronic acid typically involves the reaction of 2,6-dimethylphenylboronic acid with a formylating agent. One common method is the one-pot Grignard reaction, where 2,6-dimethylphenylmagnesium bromide is reacted with a boron-containing electrophile, followed by oxidation to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Grignard reactions or hydroboration processes. These methods are optimized for high yield and purity, ensuring that the boronic acid produced meets the stringent requirements for use in various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Formyl-6-methylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Formyl-6-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond . In biological systems, boronic acids interact with enzyme active sites, inhibiting their function by forming reversible covalent bonds with serine residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Formyl-6-methylphenyl)boronic acid is unique due to the presence of both a formyl and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

(2-formyl-6-methylphenyl)boronic acid

InChI

InChI=1S/C8H9BO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-5,11-12H,1H3

InChI Key

RQLUECXOORUZKX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1C=O)C)(O)O

Origin of Product

United States

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